molecular formula C5H12O2SSi B1591945 2,2-Dimethoxy-1-thia-2-silacyclopentane CAS No. 26903-85-5

2,2-Dimethoxy-1-thia-2-silacyclopentane

Cat. No.: B1591945
CAS No.: 26903-85-5
M. Wt: 164.3 g/mol
InChI Key: LVTKZSMLKHTKTB-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-thia-2-silacyclopentane, also known as DMTSC, is a chemical compound that belongs to the class of organosilicon compounds . It is characterized by a thia-silacyclopentane ring structure, with two methoxy groups attached to the silicon atom .


Molecular Structure Analysis

The molecular formula of this compound is C5H12O2SSi . The molecular weight is 164.29 g/mol . The structure is characterized by a thia-silacyclopentane ring with two methoxy groups attached to the silicon atom .


Physical And Chemical Properties Analysis

This compound is a liquid substance . It has a boiling point of 57-58°C at 7mmHg and a density of 1.094 g/mL . It reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

  • Formation of Silacyclopentanes with Phenyl Substituents :

    • Silacyclopentanes such as 1,1-dimethyl-2,4-diphenyl-1-silacyclopentane can be formed by reacting 1,2-dimethoxytetramethyldisilane with styrenes. These compounds exist as cis-trans mixtures and are useful in organometallic chemistry (Watanabe et al., 1983).
  • Synthesis of Thiasilacyclopentane and Thiasilacyclohexane Derivatives :

    • Reactions involving dimethyl(chloromethyl)alkenylsilanes with alcoholic KSH solution or thiourea lead to the formation of unstable compounds like dimethyl(mercaptomethyl)alkenylsilanes. These can undergo polymerization or cyclization to produce thiasilacyclopentane and thiasilacyclohexane derivatives (Voronkov et al., 1983).
  • Thermochemical Study of Dissociative Ionization :

    • The dissociative ionization of silacyclopentanes like 4,4-dimethyl-1-thia-4-silacyclohexane can result in the formation of dimethylsilanethione ion-radicals, important for understanding the chemical behavior of such compounds (Tarasenko et al., 1985).
  • Synthesis of 1-Oxa-2-Silacyclopentanols :

    • 1,1-Dimethyl-1-silacyclopentan-3-ols can be synthesized by hydroboration-oxidation or epoxidation-reduction. These compounds are useful in the study of ring opening reactions in acidic media (Manuel, 1971).
  • Stereoselective Synthesis of Polyols :

    • A method for the stereoselective synthesis of 1-oxa-2,2-(dimesityl)silacyclopentane acetals has been developed. These intermediates are crucial for the synthesis of highly functionalized 1,3-diols (Powell et al., 2002).
  • Generation of 2-Lithio-Silacyclopentane for Synthesis :

    • The generation of 2-lithio-2-(trimethylsilyl)silacyclopentane is useful for the synthesis of compounds like 1,4-butanediols and γ-hydroxy ketones (Matsumoto et al., 1994).
  • Formation of 1-Aza-2-Silacyclopentanes :

    • The cyclisation of substances like 3-aminopropylalkoxysilanes can result in the formation of 1-aza-2-silacyclopentanes. These compounds have potential applications in polymer modification and adhesive formulations (Herbig et al., 2018).
  • Synthesis and Properties of Functional Polysiloxanes :

    • Functional polysiloxanes synthesized from dialkoxysilane monomers demonstrate unique fluorescence properties and potential biomedical applications (Cao et al., 2017).

Safety and Hazards

2,2-Dimethoxy-1-thia-2-silacyclopentane is classified as a combustible liquid . It may cause serious eye irritation and may cause an allergic skin reaction . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Biochemical Analysis

Biochemical Properties

2,2-Dimethoxy-1-thia-2-silacyclopentane plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo ring-opening reactions with inorganic substrates, revealing cryptic mercaptan or secondary amine groups that can further react with organic substrates . This compound’s interactions are primarily based on its ability to form covalent bonds with biomolecules, facilitating various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with moisture and protic solvents can lead to changes in the cellular environment, potentially impacting cell viability and function . Additionally, its interactions with cellular proteins can modulate various signaling pathways, leading to altered gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound’s ability to undergo ring-opening reactions allows it to interact with a wide range of biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It reacts rapidly with moisture and water, leading to its degradation over time . Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity and changes in cellular metabolism. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including skin sensitization and serious eye irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s ability to undergo ring-opening reactions allows it to participate in metabolic processes that involve the formation and breakdown of covalent bonds with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its reactivity with moisture and protic solvents can also affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting various biochemical processes.

Properties

IUPAC Name

2,2-dimethoxythiasilolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2SSi/c1-6-9(7-2)5-3-4-8-9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTKZSMLKHTKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si]1(CCCS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602595
Record name 2,2-Dimethoxy-1,2-thiasilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26903-85-5
Record name 2,2-Dimethoxy-1,2-thiasilolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethoxy-1-thia-2-silacyclopentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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